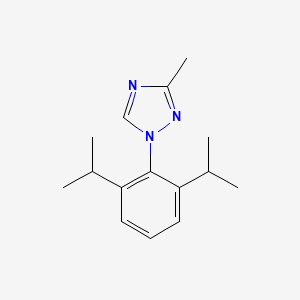
2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF is an organozinc compound that has been used in a variety of scientific applications. It is a colorless, water-soluble, and crystalline compound that is a useful reagent in organic chemistry. This compound has been used in a wide range of applications, including organic synthesis, medicinal chemistry, and analytical chemistry.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF has been used in a variety of scientific applications. It has been used in organic synthesis as a reagent for the formation of carbon-carbon bonds. It has also been used in medicinal chemistry for the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it has been used in analytical chemistry for the determination of trace amounts of organozinc compounds in samples.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF is not well understood. However, it is believed that the reaction is initiated by the formation of a zinc-bromide complex, which acts as a nucleophile and attacks the electrophilic carbon atom of the 2,3,5,6-tetrafluorophenol molecule. This results in the formation of a zinc-carbon bond and the release of bromide ions.
Biochemical and Physiological Effects
2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF is not known to have any biochemical or physiological effects. As it is not intended for human consumption, it is not known to have any toxicological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is readily available commercially. Additionally, it is highly soluble in organic solvents, making it easy to work with. Additionally, it is a relatively mild reagent, making it suitable for a variety of applications.
The main limitation of 2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF is that it is not very stable in the presence of air and light. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions. Finally, it is not very reactive, making it difficult to use in certain reactions.
Orientations Futures
The future directions for 2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF are as follows:
1. Further research into the mechanism of action of this compound.
2. Development of new synthetic methods using this compound.
3. Exploration of new applications for this compound, such as in medicinal chemistry and analytical chemistry.
4. Development of new catalysts for the reaction of this compound with other organic molecules.
5. Evaluation of the potential toxicity of this compound.
6. Development of new methods for the synthesis of this compound.
7. Exploration of new solvents for use with this compound.
8. Investigation of the potential use of this compound in biocatalysis.
9. Development of new methods for the isolation and purification of this compound.
10. Investigation of the potential use of this compound in nanotechnology.
Méthodes De Synthèse
2,3,5,6-Tetrafluorophenylzinc bromide, 0.50 M in THF is synthesized by reacting zinc bromide with 2,3,5,6-tetrafluorophenol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out in a solvent such as THF. The reaction is exothermic, and the product is isolated by filtration.
Propriétés
IUPAC Name |
bromozinc(1+);1,2,4,5-tetrafluorobenzene-6-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4.BrH.Zn/c7-3-1-4(8)6(10)2-5(3)9;;/h1H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYPJIVQDGFIIE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=[C-]C(=C1F)F)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetrafluorophenylzinc bromide, 0.50 M in THF | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)


![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)



![(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI)](/img/structure/B6300930.png)
![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)

![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)
